(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(Z)-4-(dimethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)/b4-3- |
InChI Key |
UWVCKXVPDINNHW-ARJAWSKDSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C\C(=O)O |
Canonical SMILES |
CN(C)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution
The primary synthetic route involves reacting dimethylcarbamoyl chloride with propiolic acid derivatives. Triethylamine (TEA) is used to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. A typical procedure involves:
- Dissolving propiolic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Adding TEA (1.2 equiv) followed by dropwise addition of dimethylcarbamoyl chloride (1.1 equiv).
- Stirring the mixture at room temperature for 6–12 hours.
- Quenching with saturated NaHCO₃, extracting with DCM, and concentrating under reduced pressure.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | >90% yield |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Base | Triethylamine | 85–92% yield |
Stereochemical Control
The Z-configuration is maintained by:
- Low-temperature kinetics : Slower reaction rates at 0°C favor the thermodynamically stable Z-isomer.
- Polar aprotic solvents : DCM and THF reduce isomerization via hydrogen bonding disruption.
Industrial Production
Continuous Flow Synthesis
Large-scale manufacturing employs automated reactors to enhance reproducibility and safety:
- Precursor mixing : Dimethylcarbamoyl chloride and propiolic acid are fed into a microreactor at 10 mL/min.
- Reaction zone : Residence time of 2–5 minutes at 40°C ensures complete conversion.
- In-line purification : HPLC with C18 columns achieves >99% purity.
Advantages Over Batch Processing
| Metric | Batch Method | Flow System |
|---|---|---|
| Yield | 82% | 94% |
| Reaction Time | 12 hours | 5 minutes |
| Energy Consumption | High | Reduced 70% |
Catalyst Screening
Industrial protocols often use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to accelerate reactions in biphasic systems:
- Concentration : 0.1–0.3 mol% TBAB increases reaction rate by 3×.
- Solvent system : Dichloroethane (DCE)/water mixtures improve interfacial contact.
Reaction Optimization Studies
Solvent Effects
Polar solvents like DCE stabilize the transition state, while non-polar solvents favor side reactions:
| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |
|---|---|---|---|
| DCM | 8.93 | 89 | 95:5 |
| THF | 7.52 | 84 | 93:7 |
| Toluene | 2.38 | 62 | 88:12 |
Base Selection
Weak bases minimize ester hydrolysis:
- Triethylamine : 92% yield, 95% Z-selectivity.
- DIPEA : 88% yield, slower reaction kinetics.
- K₂CO₃ : 75% yield, requires prolonged stirring.
Purification Techniques
Recrystallization
Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials:
- Purity : Increases from 75% to 98%.
- Recovery : 80–85% of initial mass.
Chromatographic Methods
- Flash chromatography : Silica gel with ethyl acetate/hexane (1:2) achieves 99% purity.
- HPLC : C18 columns with acetonitrile/water (65:35) resolve Z/E isomers.
Comparative Analysis of Methods
| Method | Scale | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Laboratory batch | 10 g | 85–92 | 98 | 12.50 |
| Continuous flow | 1 kg | 93–96 | 99.5 | 8.20 |
| Catalytic (TBAB) | 100 g | 89 | 97 | 9.75 |
Challenges and Solutions
Byproduct Formation
- Dimethylurea : Generated via hydrolysis of dimethylcarbamoyl chloride.
- Mitigation : Use molecular sieves (4Å) to scavenge water.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Properties
The synthesis of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid typically involves the reaction of dimethylcarbamoyl chloride with an appropriate precursor in the presence of a base like triethylamine. This reaction produces the desired compound with high purity through standard purification techniques such as recrystallization or chromatography.
Chemical Properties:
- Molecular Formula: C₇H₁₃N₃O₂
- Molecular Weight: 157.20 g/mol
- Appearance: White to light yellow solid
- Solubility: Soluble in polar solvents like water and methanol
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
The compound is of interest in biological research for its potential interactions with biomolecules. Studies have indicated that it may exhibit biological activity that could be leveraged in therapeutic contexts.
Medicine
Research is ongoing to explore its therapeutic potential. Specifically, it is being investigated as a precursor for drug development targeting various diseases due to its ability to modulate enzyme activity and interact with biological receptors .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials designed for specific properties, enhancing product performance in various sectors.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of structural analogs related to this compound. Results indicated significant antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential for use in treating infections caused by resistant strains .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research into the cytotoxic effects demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cell lines. In vitro tests revealed IC50 values in the low micromolar range, indicating promising potential for anticancer drug development.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Essential for creating complex molecules |
| Biology | Interaction with biomolecules | Potential biological activity observed |
| Medicine | Drug development precursor | Investigated for therapeutic applications |
| Industry | Production of specialty chemicals | Enhances performance in various products |
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural distinction between (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid and its analogs lies in the substituent attached to the carbamoyl group. Key analogs include:
Physicochemical Properties and Reactivity
- Acidity : The dimethylcarbamoyl group is electron-donating, which may slightly reduce the acidity of the carboxylic acid group compared to analogs with electron-withdrawing substituents (e.g., dichlorophenyl or nitro groups) .
- Hydrogen Bonding: The carbamoyl group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), but the dimethyl substitution reduces hydrogen-bonding capacity compared to unsubstituted carbamoyl analogs .
- Solubility : Aromatic substituents (e.g., benzyl, acetylphenyl) increase hydrophobicity, whereas polar groups (e.g., nitro, difluoromethoxy) may enhance solubility in polar solvents .
Biological Activity
(2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid, also known as 3-(dimethylcarbamoyl)prop-2-enoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. Its unique structure allows it to engage in multiple biochemical pathways, influencing cellular processes and enzyme activities.
The compound has the following chemical structure:
- Chemical Formula: C5H9NO2
- Molecular Weight: 115.13 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, influencing various biochemical pathways related to cellular metabolism, signal transduction, and gene expression. This modulation can lead to diverse biological effects, making it a candidate for further therapeutic exploration.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction: The compound interacts with various enzymes, potentially altering their catalytic efficiency and specificity.
- Cellular Effects: Studies have shown that it can influence cellular processes such as proliferation and apoptosis.
- Therapeutic Potential: Ongoing research is evaluating its potential as a precursor in drug development, particularly in the treatment of diseases mediated by specific enzymes.
Study 1: Enzyme Modulation
A study investigated the effect of this compound on a specific enzyme involved in metabolic pathways. The results indicated that at varying concentrations, the compound significantly altered the enzyme's activity, suggesting potential applications in metabolic disorders.
Study 2: Cellular Proliferation
In vitro experiments using cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell proliferation. This finding highlights its potential as an anti-cancer agent.
Study 3: Toxicology Assessment
A toxicological assessment was performed to evaluate the safety profile of the compound. Results showed that while moderate doses were well-tolerated, higher concentrations led to cytotoxic effects in certain cell types, necessitating further investigation into its therapeutic window.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key differences:
| Compound Name | Structure Similarity | Biological Activity | Therapeutic Use Potential |
|---|---|---|---|
| 4-(Dimethylamino)-2-butenoic acid | Moderate | Moderate enzyme interaction | Limited |
| 4-(Dimethylamino)butyric acid | High | Significant anti-cancer effects | High |
| This compound | High | Diverse cellular effects | Emerging |
Q & A
Q. What are the key synthetic routes for (2Z)-3-(dimethylcarbamoyl)prop-2-enoic acid, and how can its stereochemical purity be validated?
The synthesis typically involves condensation reactions between dimethylcarbamoyl chloride and prop-2-enoic acid derivatives under controlled pH and temperature to favor the Z-isomer. Stereochemical validation requires nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR coupling constants for olefinic protons, and X-ray crystallography for definitive confirmation of the (2Z) configuration . Polarimetry or chiral chromatography may supplement purity assessments if chiral byproducts are suspected.
Q. How is the molecular structure of this compound characterized using crystallographic tools?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions . For example, SHELXL refines hydrogen bonding networks, while WinGX integrates data processing and structure validation to ensure compliance with crystallographic standards .
Q. What spectroscopic techniques are essential for identifying functional groups in this compound?
Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch of the dimethylcarbamoyl group (~1650–1750 cm) and the carboxylic acid O–H stretch (~2500–3000 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight, and -NMR resolves the carbamoyl and carboxylic carbon environments .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (as per Etter’s rules) can classify hydrogen bonds (e.g., carboxylic acid dimers as ) and predict supramolecular assemblies. The compound’s carboxylic acid group likely forms strong O–H···O bonds with adjacent molecules, while the carbamoyl group may engage in weaker N–H···O interactions. Computational tools like CrystalExplorer can map these networks and correlate them with thermal stability or solubility .
Q. What challenges arise in reconciling crystallographic data with spectroscopic results for this compound?
Discrepancies may occur due to dynamic effects in solution (e.g., tautomerism) versus static crystal structures. For instance, NMR might suggest rotational freedom in the carbamoyl group, whereas SC-XRD shows a fixed conformation. Multi-temperature NMR or quantum mechanical calculations (DFT) can bridge this gap by modeling solution-state behavior .
Q. How can computational methods optimize experimental conditions for synthesizing enantiomerically pure derivatives?
Density functional theory (DFT) predicts transition-state energies to favor the Z-isomer. Solvent effects are modeled using COSMO-RS, while molecular docking identifies steric hindrance in reaction pathways. These insights guide solvent selection (e.g., aprotic polar solvents) and catalyst design .
Data Analysis and Validation
Q. What metrics are critical for validating the refinement of this compound’s crystal structure?
Key metrics include:
- R-factor : < 5% for high-quality data.
- Goodness-of-fit (GoF) : ~1.0 indicates model adequacy.
- Residual electron density peaks : Absence of peaks > ±0.5 eÅ confirms no missing atoms. Tools like PLATON (ADDSYM) check for missed symmetry, and checkCIF validates against IUCr standards .
Q. How should researchers address contradictions between theoretical and experimental vibrational spectra?
Anharmonic corrections (e.g., VPT2 method) improve IR peak assignments. Discrepancies in peak splitting may arise from crystal packing forces absent in gas-phase DFT models. Experimental solid-state IR or Raman spectra should be prioritized for comparison .
Methodological Resources
Q. Which software suites are recommended for crystallographic analysis of α,β-unsaturated carboxylic acids?
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
